molecular formula C10H6Cl2O2 B1349335 6-chloro-2H-chromene-3-carbonyl chloride CAS No. 306935-54-6

6-chloro-2H-chromene-3-carbonyl chloride

Cat. No.: B1349335
CAS No.: 306935-54-6
M. Wt: 229.06 g/mol
InChI Key: HGFGWTNRUGRBNQ-UHFFFAOYSA-N
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Description

6-chloro-2H-chromene-3-carbonyl chloride is a chemical compound with the molecular formula C10H6O2Cl2. It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring. The presence of a chlorine atom at the 6th position and a carbonyl chloride group at the 3rd position makes this compound particularly interesting for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2H-chromene-3-carbonyl chloride typically involves the chlorination of 2H-chromene-3-carbonyl chloride. One common method includes the reaction of 6-chloro-2H-chromene with thionyl chloride (SOCl2) under reflux conditions. This reaction replaces the hydroxyl group with a chlorine atom, forming the desired carbonyl chloride compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2H-chromene-3-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-chloro-2H-chromene-3-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The chlorine atom at the 6th position can also participate in substitution reactions, further enhancing the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-2H-chromene-3-carbonyl chloride is unique due to the specific positioning of the chlorine atom and the carbonyl chloride group, which imparts distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

6-chloro-2H-chromene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O2/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFGWTNRUGRBNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370900
Record name 6-chloro-2H-chromene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-54-6
Record name 6-Chloro-2H-1-benzopyran-3-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306935-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloro-2H-chromene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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